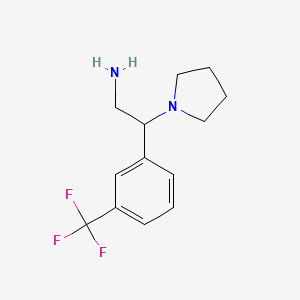

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine

Description

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine is a synthetic amine derivative characterized by a pyrrolidinyl group attached to an ethylamine backbone and a 3-trifluoromethylphenyl substituent. This compound’s structure combines a lipophilic trifluoromethyl group with a cyclic amine, which may influence its physicochemical properties and biological activity. Such structural motifs are common in pharmaceuticals and agrochemicals, where the trifluoromethyl group enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLXHGHETKESBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Michael Addition and Hydrogenative Cyclization

One of the most effective methods for synthesizing trisubstituted 2-trifluoromethyl pyrrolidines, which includes the target compound, involves a two-step sequence:

Step 1: Organocatalytic Asymmetric Michael Addition

The reaction of 1,1,1-trifluoromethylketones with nitroolefins under mild conditions using low catalyst loadings produces Michael adducts with high yield and excellent diastereo- and enantioselectivity. This step introduces the trifluoromethyl group and sets stereochemistry crucial for biological activity.Step 2: Diastereoselective Reductive Cyclization

Catalytic hydrogenation of the Michael adducts stereoselectively generates the pyrrolidine ring bearing the trifluoromethyl substituent and three contiguous stereocenters.

This method is advantageous because it allows rapid molecular complexity generation from simple starting materials via asymmetric catalysis, avoiding the need for chiral auxiliaries or chiral starting materials. It is a formal (3 + 2)-annulation strategy that has been demonstrated to be efficient and stereoselective.

Grignard Reaction Approach for Fluorinated Aryl Pyrrolidines

A trans-Grignard approach has been reported for the synthesis of fluorinated diphenyl-prolinols, which are structurally related to the target compound. This involves:

- Preparation of aryl-Grignard reagents from brominated trifluoromethyl-substituted benzenes.

- Careful addition of these reagents to electrophilic centers under controlled temperature to avoid exothermic reactions.

- Subsequent transformations to introduce the pyrrolidine ring and amine functionalities.

This method is scalable and safe when proper precautions are taken, especially due to the potential for exothermic reactions with trifluoromethyl aryl-Grignards.

Donor–Acceptor Cyclopropane Ring-Opening and Cyclization

Another synthetic route involves the use of donor–acceptor cyclopropanes that undergo ring-opening in the presence of amines and Lewis acids (e.g., nickel perchlorate) to form pyrrolidin-2-ones, which can be further converted to pyrrolidines:

- The reaction proceeds via nucleophilic attack of amines on cyclopropane derivatives.

- Subsequent cyclization and dealkoxycarbonylation steps yield the pyrrolidine core.

- This method can be performed in one pot, improving efficiency and yield (up to 70-79% in some cases).

- The process is sensitive to reaction conditions such as acid type, temperature, and catalyst loading.

Condensation and Reduction Strategies

In related pyrrolidine syntheses, condensation of ethyl pyruvate with substituted anilines or benzylamines in acidic media forms intermediates that can be reduced stereoselectively:

- Acid-catalyzed hydrolysis of enamines yields ketolactams.

- Condensation with chiral amines produces diastereomeric mixtures separable by chromatography.

- Reduction with sodium cyanoborohydride favors the desired diastereomer.

- This approach has been used to prepare fluorinated pyrrolidin-2-ones and related compounds with high stereochemical control.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Michael Addition + Hydrogenation | 1,1,1-Trifluoromethylketones, nitroolefins, organocatalyst, H2 | High (not specified) | Excellent diastereo- and enantioselectivity | Rapid complexity, mild conditions | Requires specialized catalysts |

| Grignard Reaction | Bromotrifluoromethylbenzene, Mg, dry ether | Not specified | Not specified | Scalable, safe with precautions | Exothermic risk, sensitive reagents |

| Donor–Acceptor Cyclopropane Ring-Opening | Cyclopropane derivatives, Ni(ClO4)2, amines, acetic acid | 45-79 | Moderate | One-pot, good yields | Sensitive to acid/base conditions |

| Condensation and Reduction | Ethyl pyruvate, substituted amines, acid, NaCNBH3 | 60-85 | High | Stereoselective, chromatographic separation | Multi-step, requires purification |

Research Findings and Notes

- The asymmetric Michael addition/hydrogenation method is currently the most stereoselective and efficient for preparing 2-trifluoromethyl pyrrolidines, including the target compound, enabling control over multiple stereocenters.

- The Grignard approach is useful for introducing trifluoromethyl-substituted aryl groups but requires careful handling due to potential exothermic reactions.

- Donor–acceptor cyclopropane ring-opening provides a versatile route to pyrrolidin-2-ones, which can be converted to pyrrolidines, with the advantage of one-pot synthesis and reasonable yields.

- Condensation and reduction strategies allow for the preparation of fluorinated pyrrolidinones with high stereochemical purity, useful for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine or aromatic sites.

Reduction: Reduction reactions could target the trifluoromethyl group or other functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a ligand in receptor studies.

Medicine: Possible therapeutic applications, though specific uses would require detailed pharmacological studies.

Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key structural analogs include:

Notes:

- The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs.

- Pyrrolidinyl vs. smaller amines (e.g., methylamino in ’s compounds) may enhance membrane permeability due to reduced polarity .

Physicochemical Properties and Pharmacokinetic Profiles

- Lipophilicity: The trifluoromethyl group elevates logP (~2.5) compared to non-fluorinated ethylamines (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, logP ~1.2) .

Q & A

Q. Key Challenges :

- Stereoselectivity : The pyrrolidine ring and trifluoromethyl group introduce steric hindrance, complicating enantiomeric control.

- Byproduct formation : Unreacted amines or over-alkylation products require rigorous purification (e.g., SFC or preparative HPLC) .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Basic Research Question

- NMR Spectroscopy :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities, while mass spectrometry (ESI+) confirms molecular ions (e.g., m/z 314.2 [M+H]⁺) .

Advanced Tip : Use Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) to resolve enantiomers, as described in similar amine syntheses .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Advanced Research Question

The CF₃ group is strongly electron-withdrawing , altering electron density distribution:

Q. Experimental Validation :

- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-withdrawing effects.

- UV-Vis Spectroscopy : Monitor π→π* transitions shifted by CF₃ substitution .

What strategies are effective for enantiomeric resolution of this compound?

Advanced Research Question

- Chiral SFC : Use columns like Chiralpak® IC with methanol/CO₂ gradients (30:70) at 40°C. This method achieves >99% enantiomeric excess (ee) for structurally similar amines .

- Dynamic Kinetic Resolution : Employ chiral auxiliaries (e.g., (R)-BINOL) during synthesis to bias stereochemistry .

Data Contradiction Note : While SFC is highly effective for small-scale resolution, scalability remains challenging. Alternative methods like enzymatic resolution (e.g., lipase-catalyzed acylations) may be explored .

How can computational methods predict the compound’s metabolic stability or ligand-receptor interactions?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic sites (e.g., CYP3A4 oxidation of the pyrrolidine ring) .

- Docking Studies : Use AutoDock Vina to assess binding affinities to receptors like serotonin transporters (SERT), leveraging the compound’s structural similarity to known psychoactive amines .

Validation : Compare computational predictions with in vitro microsomal stability assays or radioligand binding studies .

What methodologies address impurity profiling and quantification in this compound?

Basic Research Question

- HPLC-DAD/ELSD : Quantify impurities (e.g., N-methyl byproducts) using calibration curves. Detection limits <0.1% are achievable .

- GC-MS Headspace Analysis : Identify volatile impurities (e.g., residual solvents like THF) .

Advanced Approach : LC-QTOF-MS enables non-targeted impurity screening by matching fragmentation patterns to spectral libraries .

How does the compound’s solid-state structure affect its solubility and formulation in drug delivery systems?

Advanced Research Question

- X-ray Crystallography : Determine crystal packing motifs. For example, trifluoromethyl groups often induce dense, hydrophobic packing, reducing aqueous solubility .

- Amorphization : Use spray-drying or co-crystallization with polymers (e.g., PVP) to enhance bioavailability .

Contradiction Alert : While CF₃ groups typically reduce solubility, para-substituted analogs may exhibit improved solubility due to altered dipole moments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.